molecular formula C18H26N2O2 B4246228 N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE

Cat. No.: B4246228
M. Wt: 302.4 g/mol
InChI Key: LATDRLCMGRPYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE is an organic compound with the molecular formula C18H26N2O2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a benzamide core substituted with a butyl group and a cyclohexylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE typically involves the reaction of benzoyl chloride with butylamine to form N-butylbenzamide. This intermediate is then reacted with cyclohexylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide as catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclohexylcarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Lacks the cyclohexylcarbonyl group, making it less bulky and potentially less specific in its interactions.

    Cyclohexylbenzamide: Lacks the butyl group, which may affect its solubility and reactivity.

    N-cyclohexyl-2-aminobenzamide: Similar structure but with an amino group instead of the butyl group, leading to different chemical properties and reactivity.

Uniqueness

N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE stands out due to its unique combination of a butyl group and a cyclohexylcarbonyl group attached to the benzamide core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-butyl-2-(cyclohexanecarbonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-3-13-19-18(22)15-11-7-8-12-16(15)20-17(21)14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATDRLCMGRPYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-BUTYL-2-CYCLOHEXANEAMIDOBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.